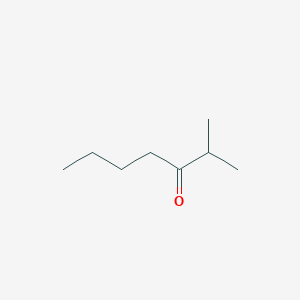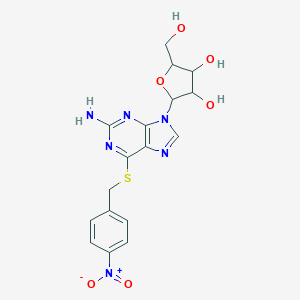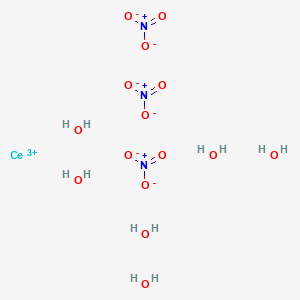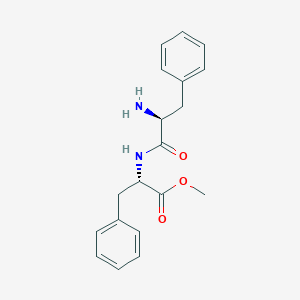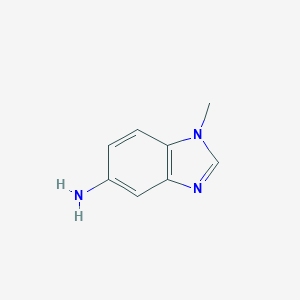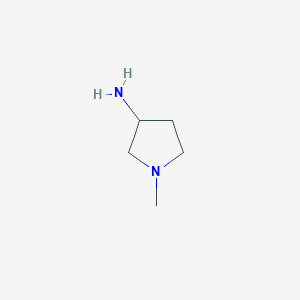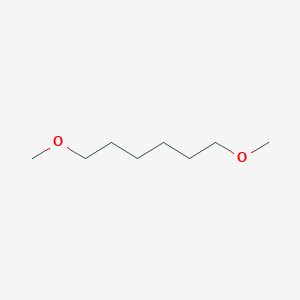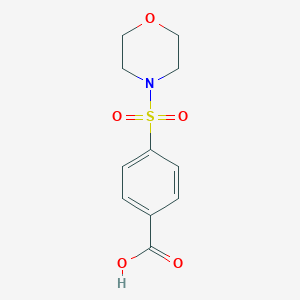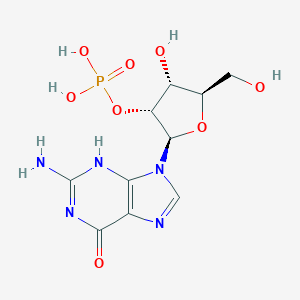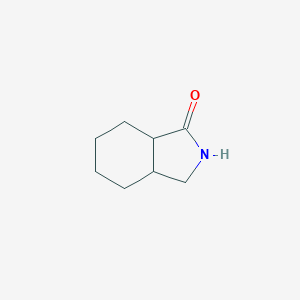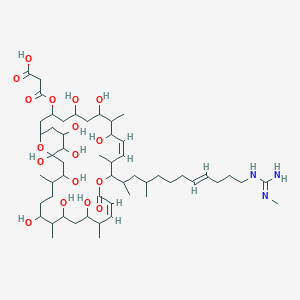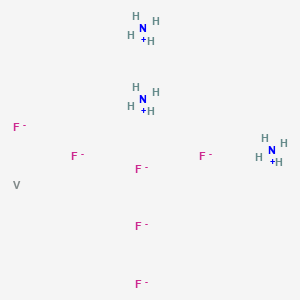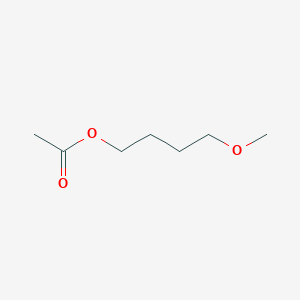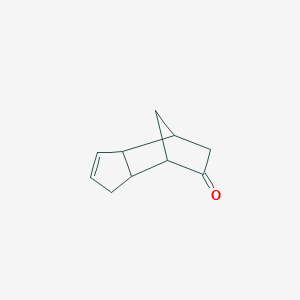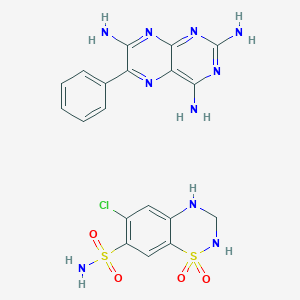
Triamterene and hydrochlorothiazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triamterene and hydrochlorothiazide are two drugs that are often used together to treat hypertension and edema. Triamterene is a potassium-sparing diuretic, while hydrochlorothiazide is a thiazide diuretic. These two drugs work together to increase urine output and decrease the amount of sodium and water in the body.
Mécanisme D'action
Triamterene and hydrochlorothiazide work together to increase urine output and decrease the amount of sodium and water in the body. Hydrochlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to increased urine output and decreased blood volume. Triamterene works by blocking the exchange of sodium and potassium ions in the distal tubule and collecting duct of the kidney. This leads to increased potassium retention and decreased sodium retention.
Effets Biochimiques Et Physiologiques
The combined use of triamterene and hydrochlorothiazide has several biochemical and physiological effects. These drugs can lower blood pressure, decrease fluid retention, and improve heart function. They can also lead to changes in electrolyte balance, including increased potassium retention and decreased sodium retention.
Avantages Et Limitations Des Expériences En Laboratoire
Triamterene and hydrochlorothiazide have several advantages for lab experiments. These drugs are well-studied and have a known mechanism of action. They are also relatively easy to administer and can be used in combination with other drugs. However, there are also limitations to using these drugs in lab experiments. They can have variable effects depending on the dose and duration of treatment. They can also lead to changes in electrolyte balance, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on triamterene and hydrochlorothiazide. One area of interest is the use of these drugs in combination with other drugs to treat hypertension and other cardiovascular diseases. Another area of interest is the exploration of the effects of these drugs on electrolyte balance and fluid homeostasis. Finally, there is a need for further research on the long-term effects of these drugs on cardiovascular health and overall mortality.
Méthodes De Synthèse
Triamterene and hydrochlorothiazide are both synthetic drugs that are produced in a laboratory. Triamterene is synthesized by reacting 2,4,7-triamino-6-phenylpteridine with 1,3,5-trichloro-2-nitrobenzene. Hydrochlorothiazide is synthesized by reacting 4-chloro-3-sulfamoylbenzoic acid with thionyl chloride.
Applications De Recherche Scientifique
Triamterene and hydrochlorothiazide have been extensively studied in scientific research. These drugs have been used in both animal and human studies to explore their effects on blood pressure, urine output, and electrolyte balance. They have also been studied in combination with other drugs to explore their potential for treating various diseases and conditions.
Propriétés
Numéro CAS |
14124-50-6 |
|---|---|
Nom du produit |
Triamterene and hydrochlorothiazide |
Formule moléculaire |
C19H19ClN10O4S2 |
Poids moléculaire |
551 g/mol |
Nom IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H11N7.C7H8ClN3O4S2/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-5H,(H6,13,14,15,17,18,19);1-2,10-11H,3H2,(H2,9,12,13) |
Clé InChI |
XZRKEDHJXXLVSK-UHFFFAOYSA-N |
SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
SMILES canonique |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Autres numéros CAS |
14124-50-6 |
Synonymes |
Dyazide hydrochlorathiazide-triamterene hydrochlorothiazide-triamterene Maxzide Slimin Triampur Triampur (combination) Triampur compositum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



